REACTION_CXSMILES
|
O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|
|
Name
|
stainless steel
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
[SiH3]N[SiH3]
|
Name
|
silyl triflouromethanesulfonate
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[SiH3])(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropanol ammonium hydroxide water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.[OH-].[NH4+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bomb was sealed
|
Type
|
CUSTOM
|
Details
|
partially submerged in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
The bomb was cooled in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Aqueous methanol (50%, 1.2 L) was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The suspension was concentrated under reduced pressure to one half volume in order
|
Type
|
CUSTOM
|
Details
|
to remove most of the methanol
|
Type
|
ADDITION
|
Details
|
Water (600 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
treated with charcoal (5 g)
|
Type
|
FILTRATION
|
Details
|
hot filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 90° C./0.2 mmHg for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to give a constant weight of 87.4 g (89%) of tan, crystalline solid
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|
|
Name
|
stainless steel
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
[SiH3]N[SiH3]
|
Name
|
silyl triflouromethanesulfonate
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[SiH3])(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropanol ammonium hydroxide water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.[OH-].[NH4+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bomb was sealed
|
Type
|
CUSTOM
|
Details
|
partially submerged in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
The bomb was cooled in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Aqueous methanol (50%, 1.2 L) was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The suspension was concentrated under reduced pressure to one half volume in order
|
Type
|
CUSTOM
|
Details
|
to remove most of the methanol
|
Type
|
ADDITION
|
Details
|
Water (600 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
treated with charcoal (5 g)
|
Type
|
FILTRATION
|
Details
|
hot filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 90° C./0.2 mmHg for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to give a constant weight of 87.4 g (89%) of tan, crystalline solid
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|
|
Name
|
stainless steel
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
[SiH3]N[SiH3]
|
Name
|
silyl triflouromethanesulfonate
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[SiH3])(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropanol ammonium hydroxide water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.[OH-].[NH4+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bomb was sealed
|
Type
|
CUSTOM
|
Details
|
partially submerged in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
The bomb was cooled in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Aqueous methanol (50%, 1.2 L) was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The suspension was concentrated under reduced pressure to one half volume in order
|
Type
|
CUSTOM
|
Details
|
to remove most of the methanol
|
Type
|
ADDITION
|
Details
|
Water (600 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
treated with charcoal (5 g)
|
Type
|
FILTRATION
|
Details
|
hot filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 90° C./0.2 mmHg for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to give a constant weight of 87.4 g (89%) of tan, crystalline solid
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |